Topo II Inhibition Potency vs Doxorubicin
Topoisomerase II inhibitor 18 demonstrates a 1.28-fold higher inhibitory potency against the Topo II enzyme compared to the clinical reference drug doxorubicin. In a cell-free enzymatic assay, Compound IV exhibited an IC50 of 7.529 μM, whereas doxorubicin required 9.65 μM to achieve equivalent inhibition [1] [2].
| Evidence Dimension | Topoisomerase II enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 7.529 μM |
| Comparator Or Baseline | Doxorubicin IC50 = 9.65 μM |
| Quantified Difference | 1.28-fold greater potency (lower IC50) |
| Conditions | Cell-free topoisomerase II inhibition assay |
Why This Matters
This data confirms that Topoisomerase II inhibitor 18 achieves target engagement at lower concentrations than doxorubicin, a key consideration for researchers aiming to minimize off-target effects while maintaining efficacy.
- [1] Elsakka, M. E. G., Tawfik, M. M., Barakat, L. A. A., & Nafie, M. S. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 43(14), 7360–7378. https://doi.org/10.1080/07391102.2024.2327538 View Source
- [2] PMC9737644. (2022). Table 3: Topoisomerase I/II inhibitory activity by compounds 3a-b, 3i-l, doxorubicin and camptothecin measured as IC50 in µM ± SEM. Molecules, 27(23), 8279. https://pmc.ncbi.nlm.nih.gov/articles/PMC9737644/table/molecules-27-08279-t003/ View Source
